Molecular Weight Reduction vs. Spirocyclic Piperidine Analog GSK2200150A
Compared to the anti‑tuberculosis screening hit GSK2200150A, which shares an identical (2,3-dihydrobenzo[b][1,4]dioxin‑6‑yl)methyl substituent but contains a bulky spiro[piperidine‑4,4′‑thieno[3,2‑c]pyran] ring, the target compound exhibits a substantially lower molecular weight (255.26 vs. 357.47 g mol⁻¹), placing it firmly within the “lead‑like” chemical space. This 102 Da reduction is likely to translate into improved passive permeability and compliance with fragment‑based drug discovery guidelines [1] .
| Evidence Dimension | Molecular weight (MW) |
|---|---|
| Target Compound Data | 255.26 g mol⁻¹ |
| Comparator Or Baseline | GSK2200150A: 357.47 g mol⁻¹ |
| Quantified Difference | Δ = −102.21 g mol⁻¹ (29 % reduction) |
| Conditions | Calculated from molecular formula (PubChem) and vendor specification (MedChemExpress). |
Why This Matters
A lower molecular weight improves the likelihood of oral bioavailability and CNS penetration, making the target compound a more suitable starting point for lead‑optimization libraries.
- [1] PubChem Compound Summary for CID 122244956 (2025). View Source
